3-(2-Aminoethyl)-1-benzothiophene-5,6-diol
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Overview
Description
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of an aminoethyl group attached to the benzothiophene ring, along with two hydroxyl groups at the 5 and 6 positions. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Hydroxylation: The hydroxyl groups at the 5 and 6 positions can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of benzothiophene quinones.
Reduction: Formation of dihydrobenzothiophenes.
Substitution: Formation of N-substituted benzothiophenes.
Scientific Research Applications
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The hydroxyl groups may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-1-benzothiophene-4,5-diol: Similar structure but with hydroxyl groups at different positions.
3-(2-Aminoethyl)-1-benzofuran-5,6-diol: Contains a benzofuran ring instead of a benzothiophene ring.
3-(2-Aminoethyl)-1-indole-5,6-diol: Contains an indole ring instead of a benzothiophene ring.
Uniqueness
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the benzothiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
51678-30-9 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C10H11NO2S/c11-2-1-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,12-13H,1-2,11H2 |
InChI Key |
JHXFZPBSSOZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)SC=C2CCN |
Origin of Product |
United States |
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